Cas no 1190225-48-9 (Sarcandrone B)

Sarcandrone B 化学的及び物理的性質
名前と識別子
-
- Sarcandrone B
- (2E)-1-{2,6-Dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl -3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl}-3-phenyl-2-propen- 1-one
- [ "" ]
- DTXSID101101107
- FS-10212
- 1190225-48-9
- (E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one
- (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one
- AKOS040762811
- CHEMBL5276224
-
- インチ: InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1
- InChIKey: VXTGJTRCSRGQGL-INGXWZIVSA-N
- ほほえんだ: COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 554.19400
- どういたいしつりょう: 554.19406791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 41
- 回転可能化学結合数: 8
- 複雑さ: 867
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 115Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 732.5±60.0 °C at 760 mmHg
- フラッシュポイント: 236.6±26.4 °C
- PSA: 114.68000
- LogP: 6.38100
- じょうきあつ: 0.0±2.5 mmHg at 25°C
Sarcandrone B セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Sarcandrone B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE17565-5mg |
Sarcandrone B |
1190225-48-9 | 5mg |
$869.00 | 2024-04-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5632-5 mg |
Sarcandrone B |
1190225-48-9 | 5mg |
¥6565.00 | 2022-04-26 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46620-5mg |
(2E)-1-{2,6-Dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl -3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl}-3-phenyl-2-propen- 1-one |
1190225-48-9 | 5mg |
¥6880.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5632-5mg |
Sarcandrone B |
1190225-48-9 | 5mg |
¥ 4890 | 2024-07-19 | ||
TargetMol Chemicals | TN5632-1 ml * 10 mm |
Sarcandrone B |
1190225-48-9 | 1 ml * 10 mm |
¥ 7430 | 2024-07-19 | ||
TargetMol Chemicals | TN5632-1 mL * 10 mM (in DMSO) |
Sarcandrone B |
1190225-48-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
TargetMol Chemicals | TN5632-5 mg |
Sarcandrone B |
1190225-48-9 | 98% | 5mg |
¥ 4,890 | 2023-07-10 |
Sarcandrone B 関連文献
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 8-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 8-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Sarcandrone Bに関する追加情報
Exploring Sarcandrone B (CAS No. 1190225-48-9): A Comprehensive Review of Its Properties and Applications
In the realm of bioactive natural products, Sarcandrone B (CAS No. 1190225-48-9) has emerged as a compound of significant interest due to its unique structural features and potential therapeutic applications. This sesquiterpenoid, isolated from the Sarcandra glabra plant, has garnered attention for its promising biological activities, including anti-inflammatory and antioxidant properties. Researchers and pharmaceutical developers are increasingly focusing on Sarcandrone B as a candidate for novel drug development, particularly in the fields of natural product chemistry and herbal medicine.
The chemical structure of Sarcandrone B features a distinctive sesquiterpenoid backbone, which contributes to its bioactivity. With a molecular formula of C15H22O2, this compound exhibits moderate polarity, making it suitable for various extraction and purification techniques. Recent studies have highlighted its potential in modulating cellular pathways related to oxidative stress, a topic of growing interest in anti-aging research and chronic disease management. These properties align with current consumer trends toward plant-derived therapeutics and holistic health solutions.
From a pharmacological perspective, Sarcandrone B has demonstrated intriguing interactions with key enzymes involved in inflammatory responses. This has sparked discussions about its potential as a natural alternative to synthetic anti-inflammatory agents, a subject frequently searched in alternative medicine forums and integrative healthcare platforms. Its mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, positioning it as a possible candidate for research into autoimmune conditions and metabolic disorders.
The extraction and isolation of Sarcandrone B present interesting challenges for natural product chemists. Optimal yields are typically achieved through supercritical fluid extraction or chromatographic techniques, topics that frequently appear in phytochemical research queries. Recent advancements in analytical chemistry have enabled more precise quantification of this compound in complex matrices, addressing a common need in quality control for herbal preparations.
In the context of traditional Chinese medicine, where Sarcandra glabra has a long history of use, the discovery of Sarcandrone B provides scientific validation for some of its purported benefits. This intersection of ethnopharmacology and modern drug discovery represents a growing area of interest, as evidenced by increasing searches for evidence-based herbal medicine and scientifically validated traditional remedies.
Current research directions for Sarcandrone B include structure-activity relationship studies to optimize its biological effects and investigations into its potential synergistic effects with other plant compounds. These areas align with popular search trends regarding natural compound synergy and plant-based combination therapies. The compound's relatively good stability profile also makes it an attractive subject for formulation development studies.
From a commercial perspective, Sarcandrone B has attracted attention in the nutraceutical industry, particularly for applications in functional foods and dietary supplements. This reflects broader market trends toward preventive healthcare solutions and bioactive ingredient development. However, comprehensive clinical studies are still needed to fully understand its efficacy and safety profile in human applications.
The ecological aspects of Sarcandrone B production also warrant discussion, as sustainable sourcing of Sarcandra glabra becomes increasingly important. This connects with growing consumer interest in ethically sourced botanicals and environmentally conscious extraction methods, topics that frequently appear in sustainability-focused searches within the natural products sector.
In analytical laboratories, Sarcandrone B serves as an important marker compound for quality assessment of Sarcandra glabra extracts. Standardization methods using HPLC quantification and spectroscopic identification techniques have been developed, addressing common quality assurance challenges in the herbal supplement industry. These methodologies are particularly relevant to laboratories focusing on botanical authentication and standardized extract production.
Looking forward, the research landscape for Sarcandrone B appears promising, with potential applications extending beyond its current known activities. Its structural features suggest possible modifications that could enhance bioavailability or target specificity, areas of intense interest in medicinal chemistry research. As interest in plant-derived drug leads continues to grow, Sarcandrone B stands as an excellent example of nature's potential to provide sophisticated molecular frameworks for therapeutic development.
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